molecular formula C21H30O5 B7775736 11,17,21-Trihydroxypregn-4-ene-3,20-dione

11,17,21-Trihydroxypregn-4-ene-3,20-dione

Cat. No.: B7775736
M. Wt: 362.5 g/mol
InChI Key: JYGXADMDTFJGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,17,21-Trihydroxypregn-4-ene-3,20-dione typically involves the hydroxylation of pregn-4-ene-3,20-dione at the 11, 17, and 21 positions. This can be achieved through various chemical reactions, including the use of specific hydroxylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes using specific strains of microorganisms that can introduce hydroxyl groups at the desired positions. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

11,17,21-Trihydroxypregn-4-ene-3,20-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

11,17,21-Trihydroxypregn-4-ene-3,20-dione has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various corticosteroids.

    Biology: Studied for its role in the regulation of stress responses and immune function.

    Medicine: Used in the treatment of inflammatory and autoimmune conditions, as well as adrenal insufficiency.

    Industry: Employed in the formulation of pharmaceutical products and topical creams.

Mechanism of Action

11,17,21-Trihydroxypregn-4-ene-3,20-dione exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The resulting changes in gene expression modulate various physiological processes, including inflammation, immune response, and metabolism .

Comparison with Similar Compounds

Similar Compounds

    11,17,21-Trihydroxypregn-4-ene-3,20-dione (Epihydrocortisone): Similar structure but different stereochemistry.

    11β,17α,21-Trihydroxypregn-4-ene-3,20-dione (Cortisol): Another naturally occurring corticosteroid with similar functions.

    11β,17α,21-Trihydroxypregn-4-ene-3,20-dione (Corticosterone): A precursor to aldosterone with similar anti-inflammatory properties.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which confers distinct biological activities and therapeutic applications. Its ability to modulate a wide range of physiological processes makes it a valuable compound in both research and clinical settings .

Biological Activity

11,17,21-Trihydroxypregn-4-ene-3,20-dione, commonly known as hydrocortisone , is a naturally occurring glucocorticoid hormone produced in the adrenal glands. This compound plays a crucial role in various physiological processes, including metabolism, immune response regulation, and inflammation control. Its biological activity is primarily attributed to its anti-inflammatory and immunosuppressive properties.

  • Molecular Formula : C21H30O5
  • Molecular Weight : 362.46 g/mol
  • CAS Number : 50-23-7

Hydrocortisone exerts its biological effects by binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression. This interaction results in:

  • Inhibition of Pro-inflammatory Cytokines : Hydrocortisone suppresses the expression of cytokines such as IL-6 and IL-3, which are key players in inflammatory responses. The IC50 values for these interactions are approximately 6.7 μM for IL-6 and 21.4 μM for IL-3 .
  • Regulation of Immune Function : By modulating immune cell activity, hydrocortisone can reduce the proliferation of lymphocytes and inhibit the function of macrophages, contributing to its immunosuppressive effects.

Biological Activity Overview

The biological activities of hydrocortisone can be summarized as follows:

Activity TypeDescription
Anti-inflammatory Reduces inflammation by inhibiting pro-inflammatory cytokines.
Immunosuppressive Diminishes immune response by affecting lymphocyte proliferation.
Metabolic Effects Influences glucose metabolism and fat distribution in the body.
Stress Response Modulation Plays a role in the body's response to stress through cortisol regulation.

Clinical Applications

Hydrocortisone is widely used in clinical settings for its therapeutic properties:

  • Treatment of Inflammatory Diseases : It is commonly prescribed for conditions such as arthritis, asthma, and inflammatory bowel disease.
  • Management of Adrenal Insufficiency : Patients with conditions like Addison's disease benefit from hydrocortisone supplementation.
  • Dermatological Uses : Topical formulations are utilized to treat skin conditions like eczema and psoriasis.

Case Studies and Research Findings

Several studies have explored the biological activity and clinical implications of hydrocortisone:

  • A study involving patients with congenital adrenal hyperplasia (CAH) demonstrated that elevated levels of 21-deoxycortisol could enhance glucocorticoid activity, potentially explaining lower symptom occurrences in untreated patients .
  • Research utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has successfully quantified hydrocortisone levels in various biological samples, aiding in understanding its pharmacokinetics and dynamics in different populations .

Comparative Analysis with Related Compounds

Hydrocortisone shares structural similarities with other glucocorticoids but exhibits distinct biological activities due to its specific hydroxyl group arrangement:

Compound NameMolecular FormulaKey Differences
HydrocortisoneC21H30O5Natural glucocorticoid with significant anti-inflammatory properties.
DexamethasoneC22H29F2O5Fluorinated derivative with enhanced potency against inflammation.
11β-HydroxyprogesteroneC21H30O4Lacks the hydroxyl group at position 21; less potent anti-inflammatory effects.

Properties

IUPAC Name

11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGXADMDTFJGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73565-87-4
Record name 73565-87-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11,17,21-Trihydroxypregn-4-ene-3,20-dione
Reactant of Route 2
11,17,21-Trihydroxypregn-4-ene-3,20-dione
Reactant of Route 3
11,17,21-Trihydroxypregn-4-ene-3,20-dione
Reactant of Route 4
11,17,21-Trihydroxypregn-4-ene-3,20-dione
Reactant of Route 5
11,17,21-Trihydroxypregn-4-ene-3,20-dione
Reactant of Route 6
11,17,21-Trihydroxypregn-4-ene-3,20-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.